1H-Benzimidazole, 2-[5-chloro-2-(2-methoxyethoxy)phenyl]-
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Overview
Description
1H-Benzimidazole, 2-[5-chloro-2-(2-methoxyethoxy)phenyl]-: is a heterocyclic organic compound with the following chemical formula:
C13H9ClN2
. It belongs to the benzimidazole family and exhibits an extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . Due to its structural similarity to nucleotides found in the human body, researchers have explored its potential as a new generation of anticancer agents .Chemical Reactions Analysis
The compound likely undergoes various chemical reactions, such as oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain to be elucidated. Major products formed from these reactions would depend on the specific functional groups present in the molecule.
Scientific Research Applications
1H-Benzimidazole, 2-[5-chloro-2-(2-methoxyethoxy)phenyl]-:
Chemistry: Its unique structure may inspire the development of novel catalysts or ligands.
Biology: Researchers could explore its interactions with biological macromolecules.
Medicine: Investigate its anticancer properties and potential as a therapeutic agent.
Industry: Assess its use in materials science or as a building block for other compounds.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains unknown. Further studies are necessary to identify molecular targets and pathways involved in its activity.
Comparison with Similar Compounds
While specific similar compounds are not mentioned in the available literature, researchers can compare 1H-Benzimidazole, 2-[5-chloro-2-(2-methoxyethoxy)phenyl]- with other benzimidazole derivatives to highlight its uniqueness.
Properties
CAS No. |
62871-22-1 |
---|---|
Molecular Formula |
C16H15ClN2O2 |
Molecular Weight |
302.75 g/mol |
IUPAC Name |
2-[5-chloro-2-(2-methoxyethoxy)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H15ClN2O2/c1-20-8-9-21-15-7-6-11(17)10-12(15)16-18-13-4-2-3-5-14(13)19-16/h2-7,10H,8-9H2,1H3,(H,18,19) |
InChI Key |
WTRDDOHONIBPSQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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